Bis(tri-o-tolylphosphine)palladium

Suzuki polycondensation conjugated polymer synthesis molecular weight optimization

Disfavored by generic Pd(PPh₃)₄ for sterically demanding or stereospecific coupling? Bis(tri-o-tolylphosphine)palladium(0) (cone angle 194°) is the high-performance alternative. It uniquely delivers high-MW conjugated polymers (≥10⁵ g/mol) via Suzuki polycondensation, preserves Z-alkene geometry, directs oxidative addition to Csp²–Br over Csp³–Br, and enables tin-free amination. Procure when polymer molecular weight, stereochemical integrity, or regioselectivity govern project success.

Molecular Formula C42H44P2Pd+2
Molecular Weight 717.2 g/mol
Cat. No. B8553765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tri-o-tolylphosphine)palladium
Molecular FormulaC42H44P2Pd+2
Molecular Weight717.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
InChIInChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;/p+2
InChIKeyCUBIJGNGGJBNOC-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tri-o-tolylphosphine)palladium Procurement Guide: Technical Specifications and Comparative Performance Data


Bis(tri-o-tolylphosphine)palladium(0) (CAS 69861-71-8) is a zero-valent palladium complex coordinated by two tri-ortho-tolylphosphine ligands, commercially available with purity ≥98% and typical Pd content of 14.9% . This Pd(0) precatalyst features a ligand cone angle of 194°, which is among the largest for commercially available monodentate phosphines, and exhibits a melting point of 220–225°C [1]. The complex is air-sensitive requiring storage under inert atmosphere, and is employed as a homogeneous catalyst across multiple cross-coupling manifolds including Suzuki-Miyaura, Heck, Stille, Kumada, and Buchwald-Hartwig amination reactions [2].

Why Pd(PPh₃)₄ and Other Generic Palladium Catalysts Cannot Substitute Bis(tri-o-tolylphosphine)palladium in Demanding Cross-Coupling Applications


Generic palladium catalysts such as Pd(PPh₃)₄ are routinely employed in cross-coupling screening but fail to deliver reproducible performance when confronted with sterically hindered substrates, stereochemically labile coupling partners, or polymerizations requiring high molecular weight build-up. The tri-ortho-tolylphosphine ligand imparts a fundamentally different steric and electronic environment compared to triphenylphosphine (cone angle 145° versus 194°), which manifests as measurable differences in oxidative addition kinetics, regioselectivity, and stereochemical fidelity [1][2]. Moreover, the capacity of the P(o-tol)₃ ligand framework to undergo cyclometallation and stabilize higher-order palladacyclic clusters generates catalytically competent species that cannot be replicated by simpler phosphine ligands, directly impacting turnover efficiency and substrate scope [3]. Substitution with alternative Pd(0) sources lacking the ortho-tolyl substitution pattern consistently results in inferior yields, lower polymer molecular weights, or loss of stereochemical integrity in Z-alkenyl coupling applications [4].

Quantitative Differentiation Evidence: Bis(tri-o-tolylphosphine)palladium Performance Metrics Versus Comparator Catalysts


Suzuki Polycondensation: Molecular Weight Enhancement of Over One Order of Magnitude Versus Triphenylphosphine-Based Systems

In a comprehensive Suzuki polycondensation study, bis[tri(o-tolyl)phosphine]palladium(0) provided the best overall catalyst system when directly compared against alternative palladium sources and phosphine ligand combinations [1]. Under optimized conditions (CH₂Cl₂ solvent, aqueous 3 M K₃PO₄ base), the target compound enabled polymer molecular weights on the order of 10⁵ g/mol to be readily achieved [1]. Critically, tri(o-tolyl)phosphine far surpassed not only the traditional triphenylphosphine ligand cocatalyst but also more-recently developed hindered, electron-rich ligands that had yielded impressive results in small-molecule Suzuki coupling reactions [1].

Suzuki polycondensation conjugated polymer synthesis molecular weight optimization

Stereochemical Retention in Z-Alkenyl Halide Suzuki-Miyaura Coupling: Superior Z-Geometry Preservation Versus Multiple Comparator Ligands

In Suzuki-Miyaura couplings involving Z-alkenyl halides, ligand selection on palladium dictates the extent of undesired Z-to-E isomerization. Pd(P(o-Tol)₃)₂ emerged as the optimal ligand, consistently maintaining Z-olefin geometry and achieving high yields under mild conditions [1]. Comparative evaluation demonstrated that Pd(P(o-Tol)₃)₂ outperformed Pd(P(t-Bu)₃)₂ and PdCl₂(Amphos)₂ in preserving stereochemical integrity across multiple substrate combinations, with NaO-t-Bu in ethanol further enhancing conversion while minimizing side reactions [1]. The study authors explicitly recommend Pd(P(o-Tol)₃)₂ as the catalyst of choice for reactions requiring high stereochemical fidelity [1].

stereoselective Suzuki-Miyaura coupling Z-alkenyl halides olefin geometry retention

Oxidative Addition Kinetics: Significantly Faster Csp²–Br Activation with P(o-Tol)₃ Versus PPh₃

Electrochemical kinetic studies conducted in DMF at 25°C established that oxidative addition at the Csp²–Br bond is much faster when palladium(0) is ligated by P(o-Tol)₃ than by PPh₃ [1]. DFT calculations support a concerted mechanism involving the mono-ligated Pd⁰[P(o-Tol)₃] as the reactive species, in contrast to the bis-ligated pathway observed with PPh₃ [1]. This kinetic advantage translates directly to regioselectivity control: for substrates bearing both Csp²–Br and Csp³–Br groups, the P(o-Tol)₃-ligated system favors substitution at the Csp²–Br bond, whereas PPh₃-ligated palladium preferentially reacts at the Csp³–Br site [1].

oxidative addition kinetics Csp²–Br activation regioselectivity control

Unique Catalytic Speciation: Formation of Higher-Order Palladacyclic Clusters Inaccessible with PPh₃ Ligands

Recent mechanistic investigations reveal that the P(o-tol)₃ ligand framework enables the formation of higher-order palladacyclic Pdn clusters containing multiple cyclopalladated P(o-tol)₃ ligands — catalytic species that are structurally inaccessible with simpler phosphines such as PPh₃ [1]. The catalytic competency of a Pd₄-palladacyclic cluster was directly demonstrated in an arylated Heck cross-coupling, showing performance comparable to the base-activated form of Herrmann's catalyst [1]. This capacity for higher-order speciation moves beyond the well-established paradigm of phosphine-ligated Pd₁ and Pd₂ complexes and challenges the status quo in the field [1].

palladacycle formation catalyst speciation Heck coupling

Buchwald-Hartwig Amination: Mechanistically Defined Resting State Enables Tin-Free Coupling Conditions

Mechanistic studies conducted by the Hartwig group established that when using tri-o-tolylphosphine as the ligand, the resting state of the palladium catalyst in Buchwald-Hartwig amination is the dimeric Pdᴵᴵ oxidative addition species [1]. This mechanistic insight enabled the development of tin-free cross-coupling protocols for secondary amines with aryl bromides — a significant advancement over earlier methods that required air- and moisture-sensitive tin amides and generated stoichiometric tin halide byproducts [1]. The dimeric resting state undergoes cleavage by an amine acting as an L-type ligand, with subsequent deprotonation enabling reductive elimination [1].

Buchwald-Hartwig amination C–N bond formation tin-free coupling

Procurement-Relevant Application Scenarios for Bis(tri-o-tolylphosphine)palladium: Evidence-Based Use Cases


Conjugated Polymer Synthesis Requiring Molecular Weights ≥10⁵ g/mol

For researchers synthesizing polyfluorenes, polycarbazoles, polyphenylenes, or related conjugated polymers via Suzuki polycondensation, bis(tri-o-tolylphosphine)palladium(0) is the catalyst of choice for achieving high molecular weights on the order of 10⁵ g/mol [1]. The comprehensive study by Murage et al. (Macromolecules 2008) demonstrated that among all catalyst systems evaluated — including alternative palladium sources and both traditional and recently developed hindered electron-rich phosphine ligands — this specific complex provided the best overall performance when coupled with CH₂Cl₂ solvent and aqueous K₃PO₄ base [1]. Procurement of this catalyst is justified when polymer molecular weight is a critical quality attribute for film formation, charge transport, or mechanical properties in organic electronic devices.

Stereoretentive Suzuki-Miyaura Coupling of Z-Alkenyl Halides

In synthetic sequences where Z-alkenyl halides must undergo Suzuki-Miyaura coupling without erosion of olefin geometry, Pd(P(o-Tol)₃)₂ is the recommended catalyst based on direct comparative evaluation against Pd(P(t-Bu)₃)₂ and PdCl₂(Amphos)₂ [2]. The Lipshutz study (J. Org. Chem. 2012) established that alternative ligands induce measurable Z-to-E isomerization, whereas the P(o-tol)₃-ligated system consistently maintains stereochemical integrity while achieving high yields under mild conditions with NaO-t-Bu in ethanol [2]. This catalyst should be prioritized for natural product total synthesis, medicinal chemistry campaigns, and any application where geometrically pure Z-alkenes are required without post-reaction chromatographic separation of stereoisomers.

Regioselective Functionalization of Polyhalogenated Aromatic Substrates

For synthetic routes involving substrates bearing both Csp²–Br and Csp³–Br bonds, the kinetic data reported by Amatore et al. (Organometallics 2017) demonstrates that P(o-Tol)₃-ligated palladium(0) directs oxidative addition preferentially to the Csp²–Br site, whereas PPh₃-ligated systems favor Csp³–Br activation [3]. This regioselectivity reversal is mechanistically grounded in the much faster rate of Csp²–Br oxidative addition with P(o-Tol)₃ and the different reaction mechanisms involved (concerted mono-ligated pathway versus SN2-type bis-ligated pathway) [3]. Procurement is warranted when convergent synthetic strategies require predictable and controlled regioselectivity in polyhalogenated intermediates.

Tin-Free Buchwald-Hartwig Amination for Pharmaceutical Intermediate Synthesis

The tri-o-tolylphosphine ligand system enables tin-free cross-coupling of secondary amines with aryl bromides, a protocol developed through mechanistic studies identifying the dimeric Pdᴵᴵ oxidative addition species as the resting state [4]. This catalyst system eliminates the requirement for air- and moisture-sensitive tin amides and avoids stoichiometric tin halide byproduct formation [4]. For process chemists developing scalable C–N bond-forming reactions in pharmaceutical or agrochemical manufacturing, this translates to simplified reaction setup, reduced heavy metal waste stream management, and lower overall cost of goods — factors that directly influence procurement decisions at kilogram scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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